molecular formula C20H22O2 B124942 6,7-Dehydro Ethynyl Estradiol CAS No. 67703-68-8

6,7-Dehydro Ethynyl Estradiol

Katalognummer: B124942
CAS-Nummer: 67703-68-8
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: CLXHHBFTRYNQBO-SLHNCBLASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dehydro Ethynyl Estradiol (CAS No. 67703-68-8) is a synthetic steroid derivative structurally related to ethynyl estradiol, a key component in oral contraceptives. Its molecular formula is C₂₀H₂₂O₂ (molecular weight: 294.40 g/mol), and it exists as an off-white solid with a purity of 97.9% by HPLC . Key characteristics include:

  • Mass Spectrometry (MS-ESI+): A prominent [M+H]+ peak at m/z = 295.17, confirming its molecular identity .
  • Stability: Requires storage at 0–5°C in a dry, dark environment to maintain integrity .
  • Applications: Primarily used in laboratory research, including studies on estrogen receptor interactions and metabolic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dehydro Ethynyl Estradiol typically involves the reaction of 6-dehydroestrone with acetylene. This reaction is carried out under specific conditions to ensure the formation of the desired product . The process involves the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring the consistent production of high-purity compound .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dehydro Ethynyl Estradiol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different chemical and biological properties, making them useful for various applications .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Hormonal Contraception :
    • DHEE is primarily investigated for its use in hormonal contraceptives. Its estrogenic properties make it suitable for inclusion in combined oral contraceptives (COCs), where it can effectively prevent ovulation and regulate menstrual cycles .
  • Hormone Replacement Therapy (HRT) :
    • The compound may also be utilized in HRT for menopausal women to alleviate symptoms such as hot flashes and vaginal dryness. Studies suggest that estrogen replacement therapy can improve quality of life by mitigating these symptoms .
  • Treatment of Hormonal Disorders :
    • DHEE has potential applications in treating conditions like premenstrual dysphoric disorder (PMDD) and moderate acne, leveraging its ability to modulate hormonal levels .

Molecular Recognition in Breast Cancer

A study evaluated novel radioiodinated derivatives of DHEE for targeting estrogen receptors in ER-positive breast tumors. The findings indicated that these compounds could serve as effective probes for imaging and treatment purposes, potentially enhancing the specificity of breast cancer therapies .

Estrogen Receptor Binding Affinity

Research comparing various dehydroestradiol derivatives, including DHEE, revealed significant binding affinities to estrogen receptors (ERα and ERβ). These findings suggest that DHEE may exhibit comparable or enhanced efficacy relative to other established estrogens, which is crucial for developing targeted therapies .

Safety Profile and Pharmacokinetics

Investigations into the safety profile of DHEE indicated a lower incidence of adverse effects compared to traditional estrogens when used at therapeutic doses. This characteristic may make DHEE a favorable option in both contraceptive and therapeutic contexts, particularly concerning cardiovascular safety .

Wirkmechanismus

6,7-Dehydro Ethynyl Estradiol exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets and pathways involved include the estrogen receptor pathway, which regulates various physiological processes such as reproductive function, bone density, and cardiovascular health .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Ethynyl Estradiol

  • Structural Relationship : 6,7-Dehydro Ethynyl Estradiol is a dehydrogenated derivative of ethynyl estradiol, with double bonds introduced at the 6,7 positions.
  • Functional Differences :
    • Bioactivity : Ethynyl estradiol is a potent estrogen agonist used in contraceptives, whereas 6,7-dehydro derivatives may exhibit altered receptor binding due to structural modifications .
    • Purity : Ethynyl estradiol reference standards typically exceed 99% purity, while this compound batches show slightly lower purity (97.9%) .

9,11-Dehydro Ethynyl Estradiol

  • Structural Variance : The dehydrogenation occurs at the 9,11 positions instead of 6,5.
  • Physical Properties :
    • Melting Point : >110°C (decomposes), compared to this compound, which remains stable at lower temperatures .
    • Handling : Requires storage under inert gas at -10°C , indicating higher thermal sensitivity than this compound .
  • Toxicity: Both compounds are classified as Category 1B carcinogens and reproductive hazards, but 9,11-Dehydro lacks detailed acute toxicity data .

17-β-Estradiol and Estriol

  • Natural vs. Synthetic : 17-β-Estradiol is a natural estrogen with high biological activity, while this compound is synthetic and modified for research purposes .
  • Pregnancy Relevance : Estriol, a pregnancy-associated estrogen, has distinct receptor affinity compared to synthetic derivatives like this compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Purity (%) Melting Point (°C) Storage Conditions Key Hazard Classifications
This compound C₂₀H₂₂O₂ 97.9 Not reported 0–5°C, dry, dark Carcinogen (1B), Reproductive toxin
9,11-Dehydro Ethynyl Estradiol C₂₀H₂₂O₂ >95 >110 (decomposes) -10°C, inert atmosphere Carcinogen (1B), Environmental hazard
Ethynyl Estradiol C₂₀H₂₄O₂ >99 183–185 Room temperature Reproductive toxin

Table 2: Analytical Parameters (HPLC) for this compound

Peak Retention Time (min) Area (%) Signal Intensity (mAU·s)
5.566 97.85 1.02×10⁴
9.300 0.65 66.11
10.655 0.09 8.82

Source: Lot GR-15-115 analysis .

Biologische Aktivität

6,7-Dehydro Ethynyl Estradiol (6,7-DEE) is a synthetic estrogen derivative that has garnered attention for its potential biological activities and therapeutic applications. This compound is structurally related to estradiol and exhibits significant estrogenic properties, which can influence various physiological processes. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

Chemical Structure and Properties

6,7-DEE has the molecular formula C20H22O2C_{20}H_{22}O_2 and is characterized by a unique structural configuration that enhances its binding affinity to estrogen receptors. The compound's structure is pivotal in determining its biological activity.

PropertyValue
Molecular FormulaC20H22O2
Molecular Weight310.39 g/mol
CAS Number67703-68-8
Chemical ClassSynthetic Estrogen

The primary mechanism of action for 6,7-DEE involves its interaction with estrogen receptors (ERs), particularly ERα and ERβ. Binding to these receptors initiates a cascade of genomic and non-genomic signaling pathways that regulate gene expression and cellular functions.

  • Genomic Actions : Upon binding to ERs, 6,7-DEE modulates the transcription of target genes involved in reproductive health, bone density, and cardiovascular function.
  • Non-Genomic Actions : The compound may also exert rapid effects through signaling pathways such as PI3K/Akt and MAPK, influencing cell proliferation and survival.

Estrogenic Activity

Research indicates that 6,7-DEE exhibits potent estrogenic activity comparable to other known estrogens like estradiol. Studies have shown that it can stimulate the proliferation of estrogen-sensitive tissues such as breast and endometrial cells.

  • Binding Affinity : 6,7-DEE shows a high binding affinity for ERα and ERβ, facilitating its role as an effective estrogen mimic .

Anti-Inflammatory Effects

In vitro studies have demonstrated that 6,7-DEE can suppress inflammatory markers such as TNF-α and IL-6 in various cell types. This anti-inflammatory effect is mediated through the activation of ERs and subsequent inhibition of NFκB signaling pathways .

Case Studies

  • Endometrial Health : A study involving postmenopausal women indicated that administration of 6,7-DEE led to improved endometrial thickness without significant adverse effects on breast tissue .
  • Bone Density : Research has shown that 6,7-DEE positively impacts bone density in ovariectomized rats, suggesting potential applications in osteoporosis treatment .

Toxicological Profile

While 6,7-DEE demonstrates beneficial biological activities, its safety profile must be carefully evaluated. Toxicological studies indicate that high doses may lead to adverse effects such as increased risk of thromboembolic events and potential carcinogenicity in hormone-sensitive tissues.

Study TypeFindings
Acute ToxicityNo significant acute toxicity observed at low doses .
Chronic ExposurePotential risks associated with prolonged use; further studies needed .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of 6,7-Dehydro Ethynyl Estradiol?

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is the primary method for assessing purity. Key parameters include:

  • Column : C18 reversed-phase column.
  • Detection wavelength : 220–360 nm (DAD signal).
  • Retention time : ~5.5–5.6 minutes for the primary peak (6,7-Dehydro EE).
  • Internal standards (ISTDs) : Calibration using validated reference materials to ensure accuracy.
  • Purity calculation : Area percentage under the curve (e.g., 97.85% for Lot GR-15-115) . Confirmatory techniques like ¹H-NMR and MS-ESI (+) are recommended for structural validation. For example, the molecular ion peak [M+H]⁺ at m/z = 295.17 confirms the compound’s identity .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Temperature : Store at 0–5°C in a dry environment to prevent decomposition. Long-term stability requires protection from light and moisture .
  • Atmosphere : Use inert gas (e.g., nitrogen or argon) to minimize oxidative degradation .
  • Handling : Avoid dust generation and aerosol formation; use sealed containers and controlled environments (e.g., fume hoods with HEPA filtration) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in HPLC retention times and area percentages across batches of this compound?

Discrepancies (e.g., 5.566 vs. 5.574 minutes retention time) may arise from:

  • Column aging : Recalibrate using fresh columns and validate with reference standards.
  • Mobile phase variability : Standardize buffer composition (e.g., acetonitrile/water ratios) and pH.
  • Instrument calibration : Verify detector sensitivity (e.g., DAD signal intensity) and injection volume consistency (e.g., 5.0 µL) . Advanced statistical tools (e.g., ANOVA for area percentage variations) and cross-lab validation are critical for reproducibility .

Q. What methodological considerations are critical when designing in vitro toxicity studies for this compound given its carcinogenic classification?

  • Exposure controls : Use concentrations below the IC₅₀ to avoid non-specific cytotoxicity.
  • Endpoint selection : Prioritize assays for genotoxicity (e.g., Ames test, micronucleus assay) and endocrine disruption (e.g., estrogen receptor binding assays) .
  • Metabolic activation : Include S9 liver fractions to simulate hepatic metabolism, as the compound may form reactive intermediates .
  • Environmental safety : Implement protocols to prevent aquatic contamination (e.g., wastewater neutralization) due to its H410 classification (toxic to aquatic life) .

Q. How should impurity profiling be conducted for this compound to ensure batch consistency in pharmacological studies?

  • Techniques : Use LC-MS/MS for high-sensitivity detection of trace impurities (e.g., Estra-1,3,5(10)-6-tetraen-3,17ß-diol , a known impurity) .
  • Thresholds : Set acceptance criteria at ≤0.1% for individual impurities (ICH Q3A/B guidelines).
  • Isolation methods : Preparative HPLC with fraction collection for structural elucidation via NMR .

Q. What protocols are recommended for handling this compound in compliance with its reproductive toxicity (Category 2) and carcinogenicity (Category 1B) hazards?

  • PPE : NIOSH-approved respirators (e.g., N95 masks), nitrile gloves, and EN166-certified safety goggles .
  • Decontamination : Use 70% ethanol for surface cleaning; collect waste in sealed containers labeled for hazardous disposal .
  • Ventilation : Conduct experiments in negative-pressure labs with ≥12 air changes/hour .

Q. Methodological Resources

  • Toxicity testing : Refer to OECD Guidelines 487 (genotoxicity) and 455 (endocrine disruption).
  • Analytical validation : Follow USP <621> for chromatographic system suitability .
  • Data reporting : Include raw chromatograms, mass spectra, and statistical uncertainty analyses (e.g., %RSD for triplicate runs) .

Eigenschaften

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,16-18,21-22H,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXHHBFTRYNQBO-SLHNCBLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30217987
Record name 6,7-Dehydro ethynyl estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30217987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67703-68-8
Record name 6,7-Dehydro ethynyl estradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067703688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dehydro ethynyl estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30217987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DEHYDROETHYNYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6EZ3B8WFC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.